N'-cyclohexylidene-3-methylbenzohydrazide
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Overview
Description
N’-cyclohexylidene-3-methylbenzohydrazide is an organic compound with the molecular formula C14H18N2O It is a derivative of benzohydrazide, where the hydrazide group is bonded to a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-3-methylbenzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and cyclohexanone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of 3-methylbenzohydrazide and cyclohexanone in ethanol, followed by heating the mixture under reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidene-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation can lead to the formation of cyclohexylidene-3-methylbenzohydrazide oxides.
Reduction: Reduction can produce cyclohexylidene-3-methylbenzylamines.
Substitution: Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-cyclohexylidene-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive hydrazides.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-3-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- N’-cyclohexylidene-4-methylbenzohydrazide
- N’-cyclohexylidene-4-methoxybenzohydrazide
- N’-cyclohexylidene-4-hydroxybenzohydrazide
Uniqueness
N’-cyclohexylidene-3-methylbenzohydrazide is unique due to the position of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties compared to its analogs .
Properties
CAS No. |
5117-11-3 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-3-methylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-11-6-5-7-12(10-11)14(17)16-15-13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |
InChI Key |
IKGHARNWSOVCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C2CCCCC2 |
Origin of Product |
United States |
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